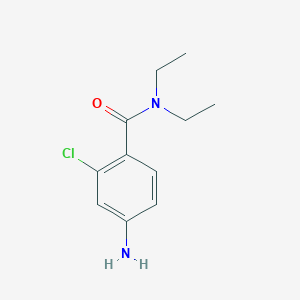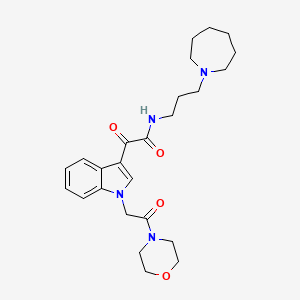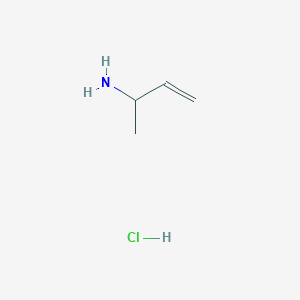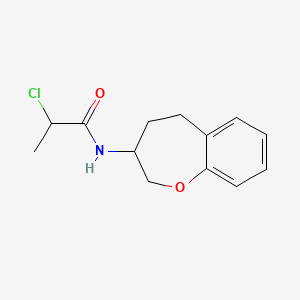![molecular formula C18H14N2O2S3 B2917142 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide CAS No. 2097917-18-3](/img/structure/B2917142.png)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide, also known as BT2, is a novel compound that has gained significant attention in the scientific community due to its potential use in various research applications. BT2 is a synthetic compound that belongs to the class of benzothiazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Fluorescent Properties and Synthesis
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide derivatives, synthesized through various reactions involving bithiophene and benzothiazole moieties, exhibit significant fluorescent properties. These compounds have been identified to show strong fluorescence within the 450–600 nm region, alongside high quantum yields and considerable Stokes’ shifts. This characteristic makes them highly suitable for applications in fluorescence microscopy and organic light-emitting diodes (OLEDs) due to their efficient emission properties (Batista, Costa, & Raposo, 2004).
Photovoltaic Applications
Another significant application of these compounds is in the realm of organic photovoltaics (OPVs). Conjugated polymers containing alternating electron-donating and electron-accepting units based on bithiophene and benzothiazole structures have been designed. These materials exhibit optical band gaps as low as 1.4 eV, making them excellent candidates for light-harvesting in OPV devices. Their ability to absorb a broad spectrum of light enables the fabrication of photovoltaic cells with high short-circuit current, thus enhancing the efficiency of solar energy conversion (Zhu et al., 2007).
Sensing and Detection
The benzothiazole moiety, when incorporated into specific frameworks like the benzothiazole-based aggregation-induced emission luminogens (AIEgens), has been utilized for the highly sensitive detection of physiological pH. These compounds exhibit multifluorescence emissions under various conditions, attributed to excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR) processes. Such features make them invaluable for monitoring pH fluctuations in biological samples, offering a tool for biochemical analyses and medical diagnostics (Li et al., 2018).
Antioxidative and Antiproliferative Activities
Research on novel benzimidazole/benzothiazole-2-carboxamides has revealed their potential as antioxidants and antiproliferative agents. These compounds exhibit significant activity against various cancer cell lines and show promise in combating oxidative stress. Such antioxidative and antiproliferative properties indicate their potential in developing new therapeutic agents for cancer treatment and prevention of oxidative damage-related diseases (Cindrić et al., 2019).
Corrosion Inhibition
Benzothiazole derivatives have also been identified as effective corrosion inhibitors, particularly for protecting steel in acidic environments. Their ability to adsorb onto metal surfaces and form protective layers significantly reduces corrosion rates. This property is highly beneficial in industries where metal components are exposed to corrosive substances, thus extending the lifespan of such components (Hu et al., 2016).
Mécanisme D'action
Target of Action
Compounds with bithiophene motifs are known to be used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine, and pharmaceutical science .
Mode of Action
It’s known that bithiophene-based compounds can be used as hole transport materials (htms) for perovskite solar cells (pscs) . The interaction of these compounds with their targets involves the transfer of charge carriers, which facilitates the operation of the device .
Biochemical Pathways
The use of bithiophene-based compounds in organic electronics suggests that they may influence electron transport pathways .
Pharmacokinetics
Its Log Po/w values range from 0.0 to 2.26, indicating varying degrees of lipophilicity .
Result of Action
The use of bithiophene-based compounds in organic electronics suggests that they may influence the conductivity and charge mobility of the material .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the efficiency of solar cells based on perovskite materials, which use bithiophene-based compounds as HTMs, has been shown to increase over the years, suggesting the influence of technological advancements and environmental factors .
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S3/c21-12(14-7-8-16(24-14)15-6-3-9-23-15)10-19-17(22)18-20-11-4-1-2-5-13(11)25-18/h1-9,12,21H,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEDFSNCBLAKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(tert-butyl)-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2917059.png)
![Propan-2-yl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2917065.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2917066.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-thiophen-2-ylpyrrolidine](/img/structure/B2917068.png)






![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2917076.png)

![(3-Amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2917080.png)
